Dexamethasone sodium phosphate
Descripción general
Descripción
Dexamethasone Sodium Phosphate (DSP) is a synthetic adrenocortical steroid. It is a white or slightly yellow, crystalline powder that is freely soluble in water and exceedingly hygroscopic . It is used for the treatment of various inflammatory conditions, including bronchial asthma, as well as endocrine and rheumatic disorders .
Synthesis Analysis
DSP is an ester of dexamethasone with anti-inflammatory action . It is soluble in phosphate buffer, which is used as a solvent for determination purposes . The DSP solution is scanned in the ultraviolet range using a double-beam spectrophotometer .Molecular Structure Analysis
DSP is an organic sodium salt which is the disodium salt of dexamethasone phosphate . It has a role as a glucocorticoid receptor agonist . The molecular formula is C22H28FNa2O8P .Chemical Reactions Analysis
DSP is known to be susceptible to hydrolysis and oxidation under certain conditions . It is also found to have a self-association mechanism, which is revealed by the behavior of the relaxation frequency and amplitude with concentration .Physical And Chemical Properties Analysis
DSP is a white or slightly yellow, crystalline powder that is freely soluble in water and exceedingly hygroscopic . The initial pH values of DSP solutions are 6.4 to 6.8 and 7.0 to 7.8 for samples in 0.9% sodium chloride and 5% dextrose, respectively .Aplicaciones Científicas De Investigación
Enhanced Drug Delivery in Arthritis Treatment
Wang et al. (2022) explored the use of Dexamethasone sodium phosphate (Dex) for rheumatoid arthritis treatment by encapsulating Dex in metal–organic framework nanoparticles. This approach aimed to extend the drug's circulation time and ensure sustained release in inflamed joint tissues, offering a promising strategy for arthritis treatment (Wang et al., 2022).
Dexamethasone in Brain Edema Treatment
A study by Eroğlu et al. (2001) focused on minimizing side effects of Dex in treating brain edema associated with brain tumors. They encapsulated Dex in biodegradable synthetic polymers, which extended the release time from microspheres and was more effective in treating brain edema compared to systemic administration (Eroğlu et al., 2001).
Improving Inner Ear Drug Delivery
Jung et al. (2021) evaluated dexamethasone nanosuspensions for intratympanic injection in treating acute hearing loss. This formulation showed enhanced delivery efficiency to the cochlea and a better hearing-protective effect compared to traditional Dex-SP, indicating a potential new approach for treating inner ear conditions (Jung et al., 2021).
Application in Epidural Injections
Derby et al. (2008) investigated the particle size of various corticosteroid preparations, including dexamethasone sodium phosphate, for epidural injections. They found that Dex had significantly smaller particles than red blood cells, reducing the risk of embolic infarcts during epidural injections (Derby et al., 2008).
Boosting Anti-Inflammatory Efficacy
Tang et al. (2017) developed a strategy to enhance the anti-inflammation efficacy of Dex using an enzyme-instructed self-assembly system. This approach showed potential in boosting therapeutic effects while alleviating adverse drug effects, which is crucial for inflammation treatments (Tang et al., 2017).
Controlled Drug Release for Nervous System Treatment
Boroojen et al. (2019) introduced a system where Dexamethasone sodium phosphate was embedded in a poly-ε-caprolacton and gelatin electrospun nanofiber scaffold for potential treatment of the nervous system. This system provided controlled drug release, which could be beneficial for spinal cord injury repair (Boroojen et al., 2019).
Safety And Hazards
Direcciones Futuras
Dexamethasone, the active component of DSP, has been found useful in treating acute exacerbations of multiple sclerosis, allergies, cerebral edema, inflammation, and shock . It has also been recommended for severely ill patients with COVID-19 who are on supplemental oxygen or ventilatory support . Future research may focus on its potential uses in other medical conditions .
Propiedades
IUPAC Name |
disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCQGRYPOISRTQ-FCJDYXGNSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNa2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047429 | |
Record name | Dexamethasone sodium phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexamethasone sodium phosphate | |
CAS RN |
2392-39-4 | |
Record name | Dexamethasone sodium phosphate [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002392394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, sodium salt (1:2), (11.beta.,16.alpha.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dexamethasone sodium phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dexamethasone 21-(disodium phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXAMETHASONE SODIUM PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI9376Y64P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.